N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
The exact mass of the compound this compound is 380.0927701 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14(25)16-5-8-19(9-6-16)23-21(27)17-7-10-20(26)24(13-17)12-15-3-2-4-18(22)11-15/h2-11,13H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAWUVQQHWLMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H19ClN2O2
- Molecular Weight : 368.84 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various physiological effects. The exact pathways involved can vary based on the biological context.
Antimicrobial Activity
Research has indicated that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.
Anticancer Properties
Dihydropyridine derivatives have been investigated for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer). The cytotoxic effects are believed to result from the modulation of signaling pathways related to cell survival and proliferation.
Cardiovascular Effects
Some dihydropyridine compounds are known for their role as calcium channel blockers, which can lead to vasodilation and reduced blood pressure. This property makes them potential candidates for treating hypertension and other cardiovascular diseases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various dihydropyridine derivatives against common pathogens. The results indicated that certain modifications in the structure enhanced their inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating promising potential for further development.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 64 | S. aureus |
| Compound C | 128 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In another investigation, the compound was tested for its cytotoxic effects on human cancer cell lines. The MTT assay revealed that at a concentration of 50 µM, it significantly reduced cell viability in the MCF-7 and SGC7901 cell lines by inducing apoptosis.
| Cell Line | Viability (%) at 50 µM | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 30 | 70 |
| SGC7901 | 25 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
